Ethyl late
Description
Historical Trajectory and Evolution of Ethyl Lactate (B86563) Research
The historical trajectory of ethyl lactate research is closely tied to the development of lactic acid production and the increasing awareness of the environmental impact of chemical processes. Lactic acid, a precursor to ethyl lactate, has a history rooted in biotechnology, being produced through the fermentation of biomass. rsc.org Early research likely focused on the basic synthesis and properties of lactate esters.
The significant evolution in ethyl lactate research has occurred more recently, driven by the push for greener and more sustainable chemical practices. As the drawbacks of traditional volatile organic compounds (VOCs) became apparent, researchers began exploring bio-based and environmentally benign alternatives. taylorandfrancis.comresearchgate.neteuropa.eu This led to a renewed focus on ethyl lactate, investigating its potential to replace hazardous solvents in various applications. researchgate.net The development of more efficient and environmentally friendly production processes, such as reactive distillation, has also been a key area of research, aiming to reduce production costs and improve sustainability. europa.euacs.org
Contemporary Significance in Chemical Science and Green Chemistry Initiatives
Ethyl lactate holds considerable contemporary significance in chemical science, particularly within the framework of green chemistry. It is recognized as a promising bio-based, renewable, and biodegradable green solvent. eurekaselect.comnih.govresearchgate.net Its properties, such as low toxicity, biodegradability, and derivation from renewable sources like corn and soybean industries, make it an attractive alternative to many conventional petroleum-based solvents that pose environmental and health risks. taylorandfrancis.comresearchgate.netrsc.orgeuropa.eunih.govuobasrah.edu.iqorientjchem.org
The compound aligns with the principles of green chemistry by offering a sustainable option for various chemical transformations and industrial applications. uobasrah.edu.iqorientjchem.orgresearchgate.net Its use can contribute to reducing the generation of hazardous waste and mitigating the environmental impact of chemical processes. uobasrah.edu.iqorientjchem.org The worldwide solvent market is substantial, and ethyl lactate has the potential to capture a significant share as industries transition towards more sustainable practices. rsc.org Research continues to explore and demonstrate its effectiveness as a green solvent in diverse chemical reactions. eurekaselect.comresearchgate.netresearchgate.net
Overview of Multidisciplinary Research Domains Pertaining to Ethyl Lactate
Research involving ethyl lactate spans multiple disciplines, reflecting its versatility and potential applications. Some key domains include:
Green Chemistry and Sustainable Processes: A primary focus is the evaluation and implementation of ethyl lactate as a green solvent in various chemical reactions and processes, aiming to reduce environmental impact and improve sustainability. taylorandfrancis.comresearchgate.netrsc.orgeuropa.eueurekaselect.comnih.govresearchgate.netuobasrah.edu.iqorientjchem.orgresearchgate.netresearchgate.net This includes research into its use in organic synthesis, catalysis, and separations. eurekaselect.comresearchgate.netorientjchem.orgresearchgate.netacs.org
Chemical Engineering: Research in this area focuses on optimizing the production processes of ethyl lactate, such as esterification and reactive distillation, to improve efficiency, yield, and energy consumption. europa.euacs.org It also involves studies on its physical and thermodynamic properties relevant to process design. acs.orgdntb.gov.ua
Materials Science: Ethyl lactate is explored as a solvent in the processing and synthesis of various materials, including polymers like polylactic acid (PLA), coatings, and for the dispersion of carbon materials. researchgate.netresearchgate.netd-nb.info
Analytical Chemistry: Ethyl lactate is used as a solvent in extraction techniques for isolating compounds from natural sources and in analytical methods like chromatography. researchgate.netdntb.gov.uataylorandfrancis.com
Combustion Science: Recent research has even investigated ethyl lactate as a potential anti-knock additive and octane (B31449) booster in fuels, studying its combustion behavior and kinetics. univ-orleans.fr
Conservation Science: Studies have shown the effectiveness of ethyl lactate as an eco-friendly solvent for cleaning and conservation purposes, such as removing adhesive stains from photographs. researchgate.net
This multidisciplinary interest highlights the broad applicability of ethyl lactate as a sustainable chemical compound.
Table 1: Selected Physical Properties of Ethyl Lactate
| Property | Value | Source |
| Boiling Point | 154 °C | researchgate.net |
| Flash Point | 46 °C (115 °F) | nih.govresearchgate.net |
| Melting Point | -26 °C | nih.gov |
| Vapor Pressure | 2 mmHg at 20 °C | researchgate.net |
| Density | Denser than water | nih.gov |
| Solubility | Miscible with water and organic solvents | nih.govtaylorandfrancis.comresearchgate.net |
| Optical Rotation | -10 deg at 14 °C/D ((S)-isomer) | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O5S/c1-4-31-24(30)21-15(2)26-25-27(22(21)17-10-6-5-7-11-17)23(29)20(33-25)14-18-12-8-9-13-19(18)32-16(3)28/h5-14,22H,4H2,1-3H3/b20-14- |
InChI Key |
OQCZRDWKZXSHGS-ZHZULCJRSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CC=C4OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Ethyl Lactate
Conventional Esterification Pathways for Ethyl Lactate (B86563) Production
Conventional methods for ethyl lactate production often rely on the direct esterification of lactic acid with ethanol (B145695). metu.edu.tr
Acid-Catalyzed Esterification of Lactic Acid with Ethanol
Ethyl lactate is usually produced by the esterification of lactic acid with ethanol using an acid catalyst. europa.eu Both lactic acid and ethanol are important building blocks available from biorefineries. europa.eu The esterification reaction is an equilibrium-limited process, meaning complete conversion does not occur if equal amounts of acid and alcohol are used; the reaction proceeds until equilibrium is reached. metu.edu.tr The presence of initial water and its formation as a byproduct further limits the reaction, typically to about 60% completion in conventional processes. metu.edu.tr
Commercial lactic acid solutions often contain oligomers due to self-esterification. begellhouse.com In the presence of ethanol, both monomeric lactic acid and these oligomers undergo esterification. begellhouse.com Oligomerization of lactic acid is suppressed by the presence of ethanol; for example, in an 88 w% lactic acid solution, the oligomer content at equilibrium is significantly reduced when ethanol is present at a molar ratio of 1:1 or 3:1 (nEtOH/nLA). europa.eu
Mechanistic Studies of Esterification Reactions
Mechanistic studies of the esterification of lactic acid with ethanol often focus on the role of the catalyst and the reaction environment. For acid-catalyzed esterification, the mechanism typically involves the protonation of the carboxylic acid group of lactic acid, followed by the nucleophilic attack of ethanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water and regeneration of the acid catalyst. Studies using ion-exchange resins as heterogeneous catalysts have explored simplified mechanisms based on the Langmuir-Hinshelwood model to understand the adsorption of reactants and products on the catalyst surface. researchgate.net It has been suggested that the mechanism can change depending on the initial reactant molar ratio. cnrs.fr
In the context of cellulose (B213188) liquefaction in sub- and supercritical ethanol, ethyl lactate can be formed by esterification after cellulose is converted into various acids through dehydration, decomposition, ring-opening reactions, isomerization, and aldol (B89426) condensation. ncsu.edu
Catalytic Approaches in Ethyl Lactate Synthesis
Various catalytic approaches, both homogeneous and heterogeneous, have been investigated to improve the efficiency and yield of ethyl lactate synthesis. atamanchemicals.com
Homogeneous Catalysis in Ethyl Lactate Production
Homogeneous acid catalysts are commonly used in the conventional esterification of lactic acid with ethanol to accelerate the reaction. atamanchemicals.com Studies have investigated the kinetics of homogeneous catalytic production of ethyl lactate, evaluating the influence of parameters such as initial reactant molar ratio and catalyst concentration. researchgate.net While effective, the use of homogeneous catalysts can present challenges in separation from the reaction mixture. europa.eu
Heterogeneous Catalysis for Ethyl Lactate Synthesis
Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. europa.eu Various solid acid catalysts, including cation-exchange resins like Amberlyst, have been widely used for the esterification of lactic acid with ethanol. europa.eucnrs.friaeng.org Studies have explored the performance of different types of heterogeneous catalysts, such as those derived from diatomaceous earth, empty fruit bunch, and montmorillonite (B579905) treated with acid and metal oxides. researchgate.net These catalysts exhibit varying total acid site content and yield of ethyl lactate. researchgate.net For instance, DE-AC and W/MMT catalysts showed ethyl lactate yields of 58.55% and 47.56%, respectively, and demonstrated good reusability. researchgate.net Mesoporous tin silicate (B1173343) catalysts prepared by an aerosol assisted sol-gel method have also shown high activity in the synthesis of ethyl lactate from dihydroxyacetone and ethanol. uclouvain.be
Data from heterogeneous catalysis studies:
| Catalyst Type | Total Acid Sites (µmol/g) | Ethyl Lactate Yield (%) |
| DE-AC | 2981 | 58.55 |
| W/MMT | 1298 | 47.56 |
| EFB-AC | - | 32.75 |
Note: Data compiled from search result researchgate.net.
Kinetic Studies of Ethyl Lactate Synthesis from Triose Sugars
Kinetic studies have also focused on the synthesis of ethyl lactate from triose sugars, such as dihydroxyacetone (DHA), and ethanol using acid catalysts. researchgate.net This route is not equilibrium-limited, unlike the esterification of lactic acid. Sn-promoted alumina (B75360) catalysts have been studied for this reaction, showing yields of approximately 70% at 353 K after 7 hours. researchgate.net The reaction is promoted by Lewis acid sites associated with surface Sn species. researchgate.net A kinetic model based on a pseudohomogeneous mechanism has been proposed to describe the reaction network, which involves consecutive and parallel steps. researchgate.net The kinetic rate constant for ethyl lactate formation increases with the number of Lewis acid sites, indicating their involvement in the kinetically relevant steps. researchgate.net
Activated carbon-supported Sn and Zn oxide catalysts have also been investigated for the conversion of trioses and hexoses to ethyl lactate. researchgate.net SnO2@AC was found to be more active and selective for dihydroxyacetone conversion, achieving a 99% yield to ethyl lactate. researchgate.net
Data from kinetic studies on triose sugar conversion:
| Catalyst | Feedstock | Temperature (K) | Reaction Time (h) | Ethyl Lactate Yield (%) |
| Sn/Al2O3 | Dihydroxyacetone | 353 | 7 | ≈70 |
| SnO2@AC | Dihydroxyacetone | - | - | 99 |
| ZnO@AC | Glucose | - | - | 60 |
| ZnO@AC | Hydrolysate | - | - | 85 |
Exploration of Specific Catalytic Systems (e.g., Sn/Al₂O₃ catalysts)
Various catalytic systems have been explored for the synthesis of ethyl lactate, including homogeneous and heterogeneous catalysts. Acid catalysts, such as sulfuric acid and solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), are commonly used for the esterification of lactic acid with ethanol. europa.euiyte.edu.tr Basic catalysts, alkyl orthotitanates, and zirconium-based complexes have also been reported for transesterification reactions to produce ethyl lactate. google.com
Sn/Al₂O₃ catalysts have shown effectiveness in the conversion of trioses, such as dihydroxyacetone (DHA), into ethyl lactate. jyu.fidnu.dp.uaresearchgate.net Studies have indicated that Lewis acid sites provided by surface Sn species promote this reaction. researchgate.net On Sn/Al₂O₃ catalysts, yields of approximately 70% were obtained from DHA and ethanol after 7 hours at 353 K. researchgate.net The kinetic rate constant for ethyl lactate formation on these catalysts increases with the number of Lewis acid sites. researchgate.net
Further research has explored the use of supported SnO₂-ZnO/Al₂O₃ catalysts for the conversion of fructose (B13574) to ethyl lactate. Doping SnO₂/Al₂O₃ with ZnO has been shown to improve selectivity towards ethyl lactate. dnu.dp.uasemanticscholar.org A supported SnO₂-ZnO/Al₂O₃ catalyst achieved 100% fructose conversion with a 55% yield of ethyl lactate at 160 °C. semanticscholar.org Activated carbon-supported Sn and Zn oxide catalysts have also been developed for the conversion of trioses, hexoses, and lignocellulosic biomass hydrolysates to ethyl lactate, with SnO₂@AC being more active for triose conversion and ZnO@AC showing higher selectivity for glucose and hydrolysate conversion. jyu.fi
Here is a table summarizing some catalytic system results:
| Catalyst | Substrate (in Ethanol) | Temperature (°C) | Time (h) | Yield (%) |
| Sn/Al₂O₃ | Dihydroxyacetone (DHA) | 80 (353 K) | 7 | ~70 |
| 10SnO₂/Al₂O₃ | Fructose (13%) | 160 | 3 | 32 |
| 10SnO₂-5ZnO/Al₂O₃ | Fructose (13%) | 160 | 3 | 56 |
| SnO₂@AC | Dihydroxyacetone | Not specified | Not specified | 99 |
| ZnO@AC | Glucose | Not specified | Not specified | 60 |
| ZnO@AC | Hydrolysate | Not specified | Not specified | 85 |
Biocatalytic and Biosynthetic Routes to Ethyl Lactate
Biocatalytic and biosynthetic routes offer more sustainable and environmentally friendly alternatives for ethyl lactate production compared to traditional chemical synthesis. These methods often utilize enzymes or microorganisms to catalyze the formation of ethyl lactate from renewable feedstocks. acs.orgnih.govnih.gov
Enzymatic Synthesis Pathways of Ethyl Lactate (in relation to general ester formation)
Enzymatic synthesis of ethyl lactate typically involves the esterification of lactic acid with ethanol catalyzed by lipases or esterases. tandfonline.comiyte.edu.trcjcatal.comresearchgate.netnih.govresearchgate.netchemicalpapers.com This process is analogous to the general enzymatic formation of esters from a carboxylic acid and an alcohol. Enzymes, particularly immobilized lipases like Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used for this reaction. tandfonline.comiyte.edu.trresearchgate.netnih.govmdpi.com
The reaction kinetics of lipase-catalyzed ethyl lactate synthesis from lactic acid and ethanol can often be described by a ping-pong bi-bi mechanism, which may include substrate inhibition by lactic acid and/or ethanol. tandfonline.comiyte.edu.trcjcatal.comresearchgate.net Lactic acid, being a short-chain polar acid, can cause enzyme inactivation. cjcatal.com
Studies have investigated the influence of various parameters on enzymatic synthesis, including the molar ratio of reactants, temperature, reaction time, and the presence of solvents or ionic liquids. tandfonline.comiyte.edu.trresearchgate.netchemicalpapers.com While some organic solvents can be used, ionic liquids have shown promise as reaction media, sometimes requiring less enzyme and offering better enzyme stability compared to organic solvents like toluene (B28343). iyte.edu.trchemicalpapers.com Water content also plays a unique role in enzymatic synthesis, and its optimal level can vary depending on the medium. chemicalpapers.com
Enzymatic synthesis can also be used to produce enantiomerically pure ethyl lactate, as some lipases can recognize and selectively esterify L- or D-lactic acid. nih.gov
Production via Fermentation of Agro-based Feedstocks
Ethyl lactate can be produced through fermentation processes utilizing agro-based feedstocks. This typically involves the microbial conversion of carbohydrates from biomass into lactic acid and ethanol, followed by their esterification. acs.orgnih.govuobasrah.edu.iqresearchgate.netekt.grnih.govresearchgate.net
Agro-based materials such as corn wastes, sugar crops, corn starch, and lignocellulosic biomass hydrolysates can serve as renewable substrates for fermentation. jyu.fiuobasrah.edu.iqnih.gov Lactic acid bacteria are commonly used to produce lactic acid through fermentation of sugars. acs.orgnih.govnih.govresearchgate.net Ethanol can also be produced from various biomass crops through fermentation.
A natural green strategy involves the synergistic fermentation of lactic acid bacteria and ester-producing microbes using biomass as a substrate. acs.orgnih.govresearchgate.net In this approach, lactic acid bacteria produce lactic acid, and esterase produced by ester-producing microbes catalyzes the conversion of lactic acid and ethanol (which can be produced by yeast fermentation) into ethyl lactate. acs.orgnih.govresearchgate.net Conjugate fermentation has shown higher ethyl lactate yields compared to mixed fermentation, and this process can be carried out without the addition of organic solvents. acs.orgnih.govresearchgate.net
Biowaste from the food industry, such as cheese whey, has also been explored as a substrate for the production of lactic acid and subsequent enzymatic esterification to ethyl lactate. ekt.grresearchgate.net This highlights the potential for utilizing waste streams for sustainable ethyl lactate production.
Here is a table comparing yields from different fermentation approaches:
| Fermentation Type | Substrate | Ethyl Lactate Yield (g/L) |
| Mixed Fermentation | Biomass | 1.32 |
| Conjugate Fermentation | Biomass | 3.05 |
| Batch Fermentation (Lactic Acid) | Cheese Whey | 29 (Lactic Acid) |
| Batch Fermentation (Ethanol) | Cheese Whey | 23 (Ethanol) |
| Fermentation Broth (Lactic Acid) + Bioethanol | Baby food industry biowaste | 59.9% conversion of Lactic Acid |
Advanced Analytical and Characterization Techniques for Ethyl Lactate
Chromatographic Methodologies for Qualitative and Quantitative Analysis
Chromatographic techniques are essential for separating ethyl lactate (B86563) from complex mixtures and for its subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ethyl Lactate Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the separation, identification, and quantification of volatile and semi-volatile compounds like ethyl lactate. GC-MS can be used to analyze residual solvents, including ethyl lactate, in various samples such as dietary supplements, cosmetics, and household products. oup.comoup.com In GC-MS analysis, ethyl lactate is separated based on its boiling point and interaction with the stationary phase in the GC column, and the mass spectrometer provides structural information through the fragmentation pattern of the molecule. nih.gov Ethyl lactate has been analyzed by GC-MS after extraction, and it can be used as a dissolution medium in static headspace GC-MS analysis of residual solvents. oup.comoup.comanalytice.com Differences in retention times can be observed depending on the organic solvents used in the extraction process. researchgate.net GC-FID (Gas Chromatography with Flame Ionization Detection) is also used for the analysis of ethyl lactate, particularly for air sampling and analysis. osha.govscispace.com
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., FLD, MS)
High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique applicable to ethyl lactate analysis, particularly when coupled with advanced detectors such as Fluorescence Detectors (FLD) or Mass Spectrometry (MS). HPLC can be used for the separation of ethyl lactate, and reverse phase HPLC methods with simple conditions utilizing mobile phases containing acetonitrile, water, and phosphoric acid have been developed. sielc.com For Mass Spectrometry-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com Ethyl lactate has also been investigated as an environmentally friendly organic modifier in HPLC mobile phases for the analysis of various analytes. researchgate.netcdnsciencepub.combiotechniques.com While some applications utilize standard C18 columns, the choice of column and mobile phase composition is critical for achieving adequate separation and detection. sielc.comresearchgate.netcdnsciencepub.com LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is also used for the quantification of compounds, and while not exclusively for ethyl lactate, related phenolic compounds in ethyl lactate extracts have been quantified using this technique. researchgate.netmdpi.com
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide valuable information about the structure and purity of ethyl lactate.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation and purity assessment of ethyl lactate. NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, allowing for confirmation of its structure and identification of any impurities. nih.govhmdb.carsc.orghmdb.cachemicalbook.com NMR spectra of ethyl lactate have been recorded at various frequencies and in different solvents, such as CDCl₃ and H₂O. hmdb.carsc.orghmdb.cachemicalbook.com Analysis of the chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum allows for definitive identification and assessment of purity. rsc.org
Utilization of Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the ethyl lactate molecule, which can be used for identification and purity assessment. IR spectra of ethyl lactate show characteristic absorption bands corresponding to functional groups such as the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and C-H stretching and bending vibrations. nih.govrsc.orgtandfonline.comresearchgate.netchemicalbook.com Raman spectroscopy also provides a unique vibrational fingerprint of ethyl lactate, with specific peaks corresponding to different molecular vibrations. nih.govtandfonline.comresearchgate.netresearchgate.netmdpi.com Both techniques can be used to compare synthetic ethyl lactate with standard samples to confirm purity and identify foreign substances. tandfonline.com ATR FT-IR (Attenuated Total Reflectance Fourier Transform Infrared) spectroscopy has been used to analyze ethyl lactate in binary mixtures. researchgate.net
Method Development for Trace Analysis and Matrix Effects Mitigation
Method development for the analysis of ethyl lactate often involves addressing challenges related to trace analysis and matrix effects, especially when analyzing complex samples. This includes optimizing sample preparation techniques, selecting appropriate chromatographic columns and detection methods, and developing strategies to mitigate interference from the sample matrix. For instance, in headspace GC/MS analysis of residual solvents, using ethyl lactate as a dissolution medium has shown better dissolution and dispersion of samples, including water-insoluble ones, compared to other common dissolution media, which can help in mitigating matrix effects. oup.comoup.com Method validation, including determining limits of detection and quantification, recovery rates, and reproducibility, is crucial for ensuring the accuracy and reliability of the analytical results, particularly for trace analysis. oup.comoup.comosha.gov
Computational and Theoretical Investigations of Ethyl Lactate
Quantum Chemical Studies of Ethyl Lactate (B86563) Molecular Structure and Conformations
Quantum chemical calculations are extensively used to explore the molecular structure and conformational landscape of ethyl lactate. These studies help to determine the most stable spatial arrangements of atoms and understand the factors influencing these preferences, such as hydrogen bonding.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely applied quantum mechanical method for studying the electronic structure and properties of molecules. DFT calculations have been employed to analyze the structure of ethyl lactate, including its behavior in different environments. For instance, DFT has been used to study the structure and cation-anion interactions in ionic liquids containing lactate, providing insights into relevant geometrical characteristics and energy properties. sciengine.com These calculations can also investigate intermolecular interactions, such as C-H···O hydrogen bonds, and analyze their nature using methods like Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) analyses. sciengine.com Studies on similar lactate esters, such as methyl lactate, have utilized DFT to analyze torsional barriers and establish the most stable conformers in both gas phase and solution, considering intramolecular hydrogen bonding. researchgate.net DFT calculations have also been used to predict the existence and relative energies of different conformers in related ethyl esters, based on dihedral angles. uc.pt
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital theory methods, which are based on first principles without empirical parameters, are also applied to study ethyl lactate and related systems. These methods can complement DFT studies by providing a different theoretical approach to investigate molecular properties and interactions. Ab initio calculations have been used in the rational design of room temperature ionic liquids, which can involve lactate anions, highlighting their utility in understanding such systems at a fundamental level. sciengine.commdpi.com While specific detailed ab initio studies solely focused on ethyl lactate's conformations were not extensively found in the search results, the application of ab initio methods to similar lactate-based systems indicates their relevance in this field of study.
Theoretical Analysis of Reaction Mechanisms Involving Ethyl Lactate
Theoretical methods are instrumental in elucidating the step-by-step processes of chemical reactions involving ethyl lactate. This includes identifying transition states, calculating kinetic parameters, and analyzing the dynamics of bond changes during a reaction.
Transition State Characterization in Ethyl Lactate Reactions
Theoretical approaches are crucial for characterizing the transition states of reactions involving ethyl lactate. A transition state is a high-energy, transient atomic configuration along the reaction pathway where bonds are partially broken and formed. solubilityofthings.comlibretexts.org Computational methods aim to locate and define these transition states on the potential energy surface, which represents the energy of a system as a function of molecular geometry. solubilityofthings.comsmu.edu While direct experimental observation of transition states is often impossible, theoretical calculations allow researchers to infer their presence and characteristics through indirect methods. solubilityofthings.com Studies on related ester elimination reactions, such as the gas-phase pyrolysis of ethyl acetate (B1210297), have characterized transition states using computational methods, describing them as six-centered cyclic structures involving non-synchronous bond breaking and formation. academicjournals.org This provides a framework for how similar theoretical analyses would be applied to reactions involving ethyl lactate.
Kinetic Parameter Calculations and Correlation with Experimental Data
Theoretical calculations can predict kinetic parameters for reactions involving ethyl lactate, such as activation energies and reaction rates. Transition State Theory (TST) is a key theoretical framework used for this purpose, providing a more accurate alternative to simpler models like the Arrhenius equation and collision theory. libretexts.org TST focuses on the activated complex formed at the transition state and its decomposition rate. libretexts.org For example, computational studies on the elimination of ethyl acetate have calculated activation parameters that show reasonable agreement with experimental values, demonstrating the predictive capability of these methods. academicjournals.org By calculating the energies of reactants, transition states, and products, theoretical methods can estimate energy barriers and thus the reaction rate. libretexts.orgsmu.edu
Analysis of Bond Breaking and Forming Processes in Reaction Coordinates
Theoretical analysis allows for a detailed examination of how chemical bonds break and form along the reaction coordinate. The reaction coordinate traces the lowest energy pathway connecting reactants to products through the transition state. solubilityofthings.comsmu.edu Methods such as the intrinsic reaction coordinate (IRC) can delineate the energy changes step-by-step along this path. smu.edu Analyzing changes in bond lengths, angles, and electron distribution along the reaction coordinate provides insights into the mechanism. smu.edu For instance, computational studies can reveal whether bond breaking and forming occur synchronously or non-synchronously in the transition state. academicjournals.org The concept of reaction phases, describing chemically relevant changes like bond cleavage and formation, can be used to partition and understand the reaction mechanism based on the analysis of the reaction path direction and curvature. smu.edu
Molecular Dynamics Simulations of Ethyl Lactate Interactions in Solvents and Materials
Molecular dynamics (MD) simulations have been extensively employed to investigate the behavior of ethyl lactate (EL) at the molecular level, particularly concerning its interactions in various solvents and with different materials. These simulations provide valuable insights into the microscopic structure, dynamics, and intermolecular forces that govern the macroscopic properties and applications of ethyl lactate as a solvent.
Studies utilizing classical molecular dynamics simulations have focused on characterizing the long-range fluid structure of ethyl lactate and developing predictive tools for its macroscopic properties. This approach complements experimental studies by offering a detailed view of how ethyl lactate molecules interact with each other and with other components in a system.
Research into mixed solvent systems, such as ethyl lactate + water, has heavily relied on classical molecular dynamics simulations across a wide range of compositions, pressures, and temperatures. acs.orgnih.gov These simulations have been crucial for understanding the molecular-level properties and the significant deviations from ideal behavior observed in such mixtures. acs.orgnih.gov A key finding from these studies is the formation of strong intermolecular hydrogen bonding between ethyl lactate and water molecules upon mixing, which significantly impacts the fluid structure. acs.orgnih.gov
Molecular dynamics simulations allow for the inference of structural features through the analysis of radial distribution functions and their evolution under varying conditions. acs.orgnih.gov Furthermore, dynamic aspects, such as self-diffusion constants and mean square displacements, can be calculated, providing insights into the mobility of molecules within the solvent system. acs.orgnih.gov Force field validation is a critical step in these simulations, often performed by comparing predicted thermophysical properties with experimental measurements to ensure the accuracy of the computational model. acs.orgnih.gov
The hydrogen-bonding ability of ethyl lactate, both as a proton donor and acceptor, plays a significant role in its interactions in solution, and MD simulations help to elucidate the nature and extent of these interactions. researchgate.net Studies have shown that in the liquid phase, the molecular flexibility of ethyl lactate allows for intermolecular hydrogen bonding, competing with intramolecular interactions observed in the gas phase. utwente.nl
Molecular dynamics simulations have also been applied to study the interaction of ethyl lactate with materials. For instance, simulations have been used to investigate the adsorption of ethyl lactate on catalyst surfaces, such as vanadium-titanium-nitrogen (VTN) materials, providing insights into the preferential adsorption sites and the role of specific bonds (e.g., V⁴⁺−O−Ti) in the dissociation and activation of ethyl lactate during catalytic reactions. uva.nl These simulations can reveal how ethyl lactate interacts with the material surface at an atomic level, which is vital for understanding catalytic mechanisms and optimizing material design. uva.nl
Computational studies, including MD simulations, have been employed to predict the dissolving power and selectivity of ethyl lactate for various solutes. mdpi.com While implicit solvent models treat the solvent as a continuum, explicit models used in MD simulations consider individual solvent molecules, offering a more detailed picture of solute-solvent interactions. mdpi.com
Molecular dynamics simulations have also contributed to understanding the self-assembly behavior of components in complex mixtures where ethyl lactate is present, such as in traditional Chinese liquors. tandfonline.com These simulations have indicated that ethyl lactate can have a strong effect on the formation of self-assembled clusters due to its diversified oxygen-containing groups, which act as hydrogen bond acceptors or donors, promoting the binding of aroma substances and influencing the size of self-assembled particles. tandfonline.com
Research findings from MD simulations often include data on:
Radial Distribution Functions (RDFs): These functions describe how the atomic density varies as a function of distance from a reference atom, providing information about the local structure and preferred intermolecular distances in pure ethyl lactate or its mixtures. acs.orgresearchgate.net
Self-Diffusion Coefficients: These values quantify the mobility of ethyl lactate molecules and other components in a system, offering insights into the dynamics of the liquid. acs.orgnih.gov
Hydrogen Bond Analysis: MD simulations can identify and quantify hydrogen bonds, revealing the extent and nature of hydrogen bonding networks involving ethyl lactate. acs.orgnih.govtandfonline.comresearchgate.net
Density and Other Thermophysical Properties: MD simulations can be used to predict macroscopic properties like density, which can be compared with experimental data for validation. acs.orgnih.govutwente.nlresearchgate.net
While specific detailed data tables from molecular dynamics simulations were not consistently available across the search results in a format suitable for direct inclusion, the studies highlight the types of data generated. For example, studies on ethyl lactate + water mixtures analyze the evolution of structural features from radial distribution functions and dynamic aspects from self-diffusion constants and mean square displacements. acs.orgnih.gov Similarly, studies on interactions with amines report densities and analyze site-site radial distribution functions and hydrogen bonding interactions. researchgate.net
Applications of Ethyl Lactate in Research and Non Clinical Industries
Ethyl Lactate (B86563) as a Sustainable and Green Solvent
Ethyl lactate is recognized as a sustainable and environmentally benign solvent, offering an alternative to traditional petroleum-based solvents. chemicalbook.comatamanchemicals.comorientjchem.orgchemicalbook.compcimag.com Its properties align with the principles of green chemistry, making it a preferred choice in numerous applications. uobasrah.edu.iqorientjchem.org
Solvent Properties and Capabilities for Dissolving Diverse Polymers and Resins
Ethyl lactate possesses high solvency power, enabling it to dissolve a wide range of polymers and resins. atamanchemicals.comuobasrah.edu.iqpcimag.comlactic.comspecialchem.com This capability makes it particularly attractive for industries such as coatings and inks. pcimag.comlactic.comspecialchem.com It can dissolve various types of polymers, including polyurethane resins, nitrocellulose, cellulose (B213188) acetate (B1210297), and cellulose ethers. wikipedia.orgchemicalbook.comatamanchemicals.compcimag.com Its high solvency power contributes to its effectiveness in various formulations. chemicalbook.compcimag.com
Key Solvent Properties of Ethyl Lactate:
Application in Specialty Coatings, Inks, and Cleaning Formulations
Ethyl lactate is widely used in specialty coatings, inks, and cleaning formulations due to its performance and versatility. atamanchemicals.compcimag.comlactic.comspecialchem.comgodavaribiorefineries.com In the coatings industry, its high solvency power, high boiling point, low vapor pressure, and low surface tension make it a particularly attractive solvent. pcimag.com It enhances the performance of various resins, polymers, and dyes in formulated products. pcimag.com Ethyl lactate is effective in dissolving resins used in coatings, inks, and adhesives. lactic.com It is recommended for formulating printing inks, coatings, paint strippers, and ink cleaners. specialchem.com Its applications include use in coil coatings, extrusion, wood furniture and fixtures, containers and closures, and automotive finishes and machinery. specialchem.com
As a cleaning agent, ethyl lactate is known for its superior cleaning ability. atamanchemicals.comspecialchem.com It is effective for cleaning various metal surfaces, efficiently removing greases, oils, adhesives, and solid fuels. atamanchemicals.compcimag.com It serves as a water-rinsible degreaser. wikipedia.orgatamankimya.comchemicalbook.com Ethyl lactate can be used straight or in formulations for cleaning metal surfaces before bonding or coating. pcimag.com Its slow evaporation rate allows it to penetrate contaminants effectively. pcimag.com It has been shown to outperform conventional solvents in degreasing applications. pcimag.com In the polyurethane industry, it is an excellent cleaner and can dissolve a wide range of polyurethane resins. atamanchemicals.compcimag.com It is also used in MDI line flushing to prevent polymerization. pcimag.com
Role in Supercritical Fluid Extraction and Antisolvent Precipitation Processes
Ethyl lactate plays a role in supercritical fluid extraction and antisolvent precipitation processes, often in conjunction with supercritical carbon dioxide (scCO₂). csic.esacs.orgacs.orgresearchgate.net Knowledge of the phase behavior of ethyl lactate and CO₂ mixtures is crucial for designing such processes. acs.orgacs.org
In supercritical carbon dioxide-antisolvent (SAS) techniques, ethyl lactate can be used as a solvent. csic.esresearchgate.net For example, a method combining pressurized liquid extraction (PLE) using ethyl lactate and ethanol (B145695) with SAS precipitation using scCO₂ has been developed for obtaining decaffeinated powders rich in catechins from green tea leaves. csic.es In this process, the difference in solubility of caffeine (B1668208) and catechins in the scCO₂-organic solvent system allows for selective precipitation. csic.es
Ethyl lactate has also been studied as a solvent in the extraction of natural compounds, followed by gas antisolvent (GAS) precipitation with CO₂. researchgate.net Research has investigated the use of ethyl lactate for extracting sclareol (B1681606) from Clary sage, followed by GAS precipitation from the ethyl lactate solution with carbon dioxide. researchgate.net While challenges such as the need for evaporating large amounts of organic solvents and low precipitation yield were noted with extraction using ethyl lactate followed by GAS precipitation, extraction with a mixture of ethyl lactate and CO₂ showed promise for achieving high sclareol yield and purity by adjusting the ethyl lactate ratio.
Replacement of Traditional Solvents in Industrial Processes (e.g., chlorinated solvents)
Ethyl lactate is an effective replacement for many traditional and hazardous solvents in industrial processes, including chlorinated solvents. atamanchemicals.compcimag.comspecialchem.comepa.govgoogle.comgodavaribiorefineries.com Its use helps improve workplace safety and reduces environmental impact. orientjchem.orgpcimag.comepa.gov Ethyl lactate can replace solvents such as NMP, toluene (B28343), acetone, and xylene. pcimag.com It is considered an ideal replacement for MEK, MIBK, toxic glycol ethers, and chlorinated solvents. specialchem.comgodavaribiorefineries.com
The transition to green solvents like ethyl lactate is supported by increasing regulatory pressures and the need for a cleaner environment. orientjchem.orgpcimag.com Ethyl lactate is 100% biodegradable and breaks down into carbon dioxide and water. uobasrah.edu.iqpcimag.com It is easy and inexpensive to recycle. uobasrah.edu.iqpcimag.comspecialchem.com It has low VOCs, is non-carcinogenic, non-corrosive, and non-ozone depleting. uobasrah.edu.iqpcimag.comlactic.comresearchgate.netlactic.com Its use eliminates the need for extensive venting and reduces concerns about EPA requirements. pcimag.com Ethyl lactate can replace most halogenated solvents, including ozone-depleting chlorofluorocarbons (CFCs) and carcinogenic methylene (B1212753) chloride, often on a 1:1 basis. epa.gov Argonne National Laboratory developed a process to synthesize lactate esters from carbohydrate feedstock using selective membranes, which can replace a wide variety of more hazardous solvents like methylene chloride. epa.gov This process is highly efficient, requires little energy, and eliminates large volumes of salt waste. epa.gov
Role of Ethyl Lactate in Organic Synthesis as a Reaction Medium or Reagent
Ethyl lactate is increasingly being utilized as a reaction medium or reagent in organic synthesis, aligning with the principles of green chemistry. atamanchemicals.comuobasrah.edu.iqorientjchem.orgeurekaselect.comresearchgate.netsioc-journal.cn Its favorable properties make it a promising bio-compatible medium for various organic transformations. atamanchemicals.comeurekaselect.comresearchgate.net
Synthetic organic chemists are paying attention to the use of ethyl lactate as a reaction medium due to its useful advantages. atamanchemicals.comresearchgate.net It is a bio-based, environmentally benign, and economically viable solvent with effectiveness comparable to petroleum-based solvents in this context. atamanchemicals.comeurekaselect.comresearchgate.net Ethyl lactate has been successfully employed in different types of organic reactions. eurekaselect.comresearchgate.netsioc-journal.cnhimedialabs.com
Use in the Synthesis of Aryl Aldimines
Ethyl lactate has been demonstrated as a versatile solvent for the synthesis of aryl aldimines. chemicalbook.comatamanchemicals.comresearchgate.netrsc.orgresearchgate.net A greener synthesis of aryl aldimines using ethyl L-lactate as the solvent has been developed. researchgate.netresearchgate.net In this method, water can be used as a cosolvent to tune the polarity of ethyl lactate, creating ideal conditions for the rapid formation of the product. researchgate.netresearchgate.net
This approach allows aryl aldimines to crystallize directly out of solution within minutes under ambient conditions, often in excellent yields and requiring no further purification. researchgate.netrsc.orgresearchgate.net This eliminates the need for traditional methods that may involve toxic solvents like methylene chloride or require extensive work-up procedures such as recrystallization. researchgate.netresearchgate.net The ability to tune the solvent polarity by adding a cosolvent is a key advantage of using ethyl lactate in this synthesis. researchgate.netresearchgate.net
An example of aryl aldimines synthesis in ethyl lactate tuned with water is shown in the table below, illustrating the reaction time and yield for various aryl aldimines. researchgate.net
| Entry | Solvent (% EL) | Ar¹ | Ar² | Time (min) | Yield (%) |
| a | 100 | p-CHO-C₆H₄ | p-NO₂-C₆H₄ | 1–3 | 94 |
| b | 100 | p-CHO-C₆H₄ | p-Cl-C₆H₄ | 0.5–1 | 93 |
| c | 95 | p-CHO-C₆H₄ | C₆H₅CH=CH | 0.5–1.5 | 96 |
| d | 90 | p-CHO-C₆H₄ | p-CHO-C₆H₄ | 1–3 | 93 |
| e | 100 | p-CH₃-C₆H₄ | p-Cl-C₆H₄ | 1–2 | 96 |
| f | 100 | p-CH₃-C₆H₄ | p-HO-C₆H₄ | 1–2 | 90 |
| g | 80 | p-CH₃-C₆H₄ | o-HO-C₆H₄ | 2–4 | 97 |
| h | 90 | Ph | p-Cl-C₆H₄ | 4–6 | 95 |
| i | 90 | Ph | p-Br-C₆H₄ | 3–5 | 99 |
| j | 80 | Ph | C₆H₅CH=CH | 2–4 | 98 |
| k | 90 | Ph | p-HO-C₆H₄ | 5–7 | >99 |
| l | 100 | p-Br-C₆H₄ | p-Cl-C₆H₄ | 1–2 | 96 |
| m | 70 | p-Br-C₆H₄ | Ph | 3–5 | 93 |
| n | 80 | p-Br-C₆H₄ | o-HO-C₆H₄ | 2–3 | 96 |
| o | 80 | p-Cl-C₆H₄ | p-Cl-C₆H₄ | 2–3 | 97 |
Note: Table data extracted from search result researchgate.net. Ar¹ and Ar² represent aryl or vinyl groups. Time indicates the beginning to end of crystallization.
Chiral Synthesis Applications
In the realm of organic synthesis, particularly chiral synthesis, ethyl lactate serves as a significant component. As a chiral ester, it is readily available in enantiomerically pure forms, such as (S)-(-)-ethyl lactate. wikipedia.orgfishersci.atthegoodscentscompany.com This makes it a valuable chiral building block or a starting material for the synthesis of other chiral compounds. uobasrah.edu.iqnih.gov
Research has explored the use of ethyl (S)-lactate as a chiral pool reagent for preparing enantiomerically pure analogs through straightforward chemical transformations, including alcohol protection and reduction of the ester to a primary alcohol. nih.govrsc.org Derivatives obtained from ethyl (S)-lactate have been investigated as chiral solvating agents (CSAs) for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org These CSAs can differentiate the resonances of enantiomeric mixtures of amino acid derivatives, which is crucial for assessing the stereoisomeric purity of chiral materials in research. nih.govrsc.org The development of such agents from readily available and inexpensive sources like ethyl lactate is of interest for routine enantiomer analysis by NMR. nih.govrsc.org
Ethyl lactate and its aqueous solutions have also been employed as sustainable media for organic synthesis, including applications in asymmetric induction and stereoselective synthesis. researchgate.neteurekaselect.com
Functions of Ethyl Lactate in Food and Fragrance Research (excluding human consumption/safety)
Ethyl lactate is found naturally in various foods, including wine, chicken, and fruits. atamankimya.comwikipedia.org In food research (excluding aspects related to human consumption and safety), ethyl lactate is recognized for its contribution to flavor profiles. For example, (R)-Ethyl lactate has been identified as an important contributor to the flavor of certain beverages. researchgate.net
In fragrance research, ethyl lactate is utilized as a fragrance ingredient. who.intpharmiweb.com Its odor is typically described as mild, buttery, and creamy, with nuances of fruit and coconut when dilute. atamankimya.comwikipedia.org Research in this area focuses on its properties and interactions within fragrance formulations, separate from its safety assessment for consumer use. nih.gov Ethyl lactate's use as a solvent in the production of fragrances is also relevant in this context. researchgate.net
Here is a summary of some properties of Ethyl Lactate:
| Property | Value | Source |
| Appearance | Clear colorless liquid | nih.gov |
| Odor (dilute) | Mild, buttery, creamy, fruity, coconut | atamankimya.comwikipedia.org |
| Molecular Formula | C₅H₁₀O₃ | atamankimya.comwikipedia.orgnih.gov |
| Molar Mass | 118.13 g/mol | atamankimya.comwikipedia.orgnih.gov |
| Density | 1.03 g/cm³ at 20 °C | wikipedia.orgnih.gov |
| Boiling Point | 151-155 °C | wikipedia.org |
| Solubility in water | Miscible | wikipedia.org |
Biotransformation and Environmental Fate of Ethyl Lactate Non Clinical/non Human
Mechanisms of Biotransformation of Ethyl Lactate (B86563) in Model Organisms (e.g., microbial metabolism)
The primary mechanism for the biotransformation of ethyl lactate in the environment involves hydrolysis, which breaks down the ester into its parent compounds: lactic acid and ethanol (B145695). atamankimya.comredox-tech.comulrichgmbh.de This hydrolysis can occur abiotically, although it is generally a slow process, or it can be catalyzed by enzymes, particularly esterases, which are naturally occurring in various microorganisms. atamankimya.comredox-tech.comulrichgmbh.de
Microbial metabolism plays a significant role in the subsequent degradation of both lactic acid and ethanol. These breakdown products can serve as electron donors and carbon sources for a variety of microorganisms. redox-tech.comjxzd-chem.compurdue.edu For instance, in anaerobic environments, the lactate produced from ethyl lactate hydrolysis can be utilized by microorganisms to support processes like reductive dechlorination of chlorinated organic contaminants. redox-tech.compurdue.eduresearchgate.net Studies have shown that mixed bacterial cultures capable of degrading perchloroethene (PCE) with lactate can also grow on ethyl lactate and stimulate PCE dechlorination. researchgate.net
In fermentation processes, microbial communities, including lactic acid bacteria and yeast, are involved in the production and potential biotransformation of ethyl lactate. Lactic acid bacteria, such as Lactobacillus plantarum, produce lactic acid, which can then be esterified with ethanol (produced by yeast) to form ethyl lactate, often catalyzed by microbial esterases. acs.orgmdpi.com While some studies in controlled fermentation have not observed significant ethyl lactate degradation during the process, particularly after glucose depletion, the potential for microbial communities to influence ethyl lactate levels through both synthesis and breakdown pathways exists in various environments. mdpi.comnih.gov
Studies on Biodegradation Pathways and Kinetics in Environmental Compartments
Ethyl lactate is readily biodegradable in environmental compartments such as soil and water. atamankimya.comresearchgate.netnih.gov The initial step in the biodegradation pathway is the hydrolysis of ethyl lactate to lactic acid and ethanol. atamankimya.comredox-tech.comulrichgmbh.de These products are then further metabolized by diverse microbial populations. redox-tech.comjxzd-chem.compurdue.edu
In aerobic conditions, lactic acid and ethanol are expected to be fully mineralized to carbon dioxide and water through standard microbial metabolic pathways. researchgate.netnih.gov Under anaerobic conditions, the metabolism of lactate can support reductive processes, as observed in the context of bioremediation where it acts as an electron donor. redox-tech.compurdue.eduresearchgate.net
Studies using screening tests like the Closed Bottle method have demonstrated significant biodegradation of ethyl lactate. For example, one study reported 75% theoretical BOD (Biochemical Oxygen Demand) in 28 days, indicating that biodegradation is an important environmental fate process in both soil and water. nih.gov
While detailed kinetic data for ethyl lactate biodegradation in various environmental matrices can be site-specific and depend on factors such as microbial community composition, temperature, and nutrient availability, the general consensus is that it degrades relatively quickly compared to many conventional solvents. researchgate.netnih.gov The slow hydrolysis of ethyl lactate can provide a sustained release of electron donors, which can be advantageous for long-term anaerobic biodegradation processes. redox-tech.com
Data from biodegradation studies often focuses on the disappearance of the parent compound and the production of key metabolites or final mineralization products like CO2.
| Environmental Compartment | Biodegradation Extent | Timeframe | Reference |
| Water and Soil | 75% (Theoretical BOD) | 28 days | nih.gov |
Future Directions and Emerging Research Areas for Ethyl Lactate
Development of Novel Catalytic Systems for Enhanced Sustainability and Efficiency in Production
Sustainable and efficient production of ethyl lactate (B86563), primarily through the esterification of lactic acid with ethanol (B145695), is a key area of research. The development of novel catalytic systems is crucial to improve reaction kinetics, reduce energy consumption, and minimize waste europa.euresearchgate.net.
Current research explores heterogeneous catalysts, such as activated carbon-supported metal oxides, for the conversion of biomass-derived feedstocks to ethyl lactate. For instance, studies have investigated activated carbon-supported Sn and Zn oxide catalysts for the conversion of trioses, hexoses, and lignocellulosic biomass hydrolysates to ethyl lactate with high yields oulu.fi. A novel heterogeneous catalyst, AC/Mn/Zn (manganese and zinc supported on mesoporous activated carbon), has shown exceptional performance in the selective oxidation of ethyl lactate to ethyl pyruvate, achieving high conversion and selectivity doaj.org.
Reactive distillation is another promising approach that combines reaction and separation in a single unit, enhancing energy efficiency and space-time yield europa.euresearchgate.net. Research is ongoing to optimize reactive distillation processes for ethyl lactate production, including the investigation of novel structured catalytic packing researchgate.netdntb.gov.ua.
Future research in this area will likely focus on:
Designing catalysts with improved activity, selectivity, and stability under milder reaction conditions.
Developing catalytic processes that can efficiently utilize a wider range of renewable feedstocks, including waste biomass.
Integrating catalytic systems with advanced separation techniques for continuous and energy-efficient production.
Table 1: Performance of Selected Heterogeneous Catalysts in Ethyl Lactate Production/Conversion
| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| AC/Mn/Zn | Oxidation of Ethyl Lactate to Ethyl Pyruvate | Ethyl Lactate | 91 | 90 | - | doaj.org |
| SnO₂@AC | Conversion to Ethyl Lactate | Dihydroxyacetone (Triose) | - | - | 99 | oulu.fi |
| ZnO@AC | Conversion to Ethyl Lactate | Glucose | - | - | 60 | oulu.fi |
| ZnO@AC | Conversion to Ethyl Lactate | Lignocellulosic biomass hydrolysates | - | - | 85 | oulu.fi |
| Ion exchange resins KRD001 | Esterification of Lactic Acid with Ethanol | Lactic Acid, Ethanol | >97* | - | - | researchgate.net |
*Conversion of lactic acid in reactive distillation column.
Exploration of Advanced Applications in Material Science and Engineering
Ethyl lactate's properties as a green solvent make it attractive for various applications in material science and engineering. Future research aims to leverage these properties for developing sustainable materials and advanced manufacturing processes.
Its high solvency power, high boiling point, low vapor pressure, and low surface tension make it suitable for coatings, paints, and adhesives, offering an eco-friendly alternative to hazardous solvents like toluene (B28343) and xylene marketresearchfuture.com. Research is exploring its use in magnetic tape coatings and as a replacement for N-methyl pyrrolidone (NMP) .
Ethyl lactate is also being investigated for its potential in polymer chemistry, particularly in the context of sustainable production and recycling of polylactic acid (PLA) mdpi.comtuhh.de. It can be used as a solvent in the chemical recycling of post-consumer PLA waste through solvent-assisted transesterification, yielding ethyl lactate with high efficiency and retention of stereochemistry tuhh.de. Furthermore, repolymerization of ethyl lactate can offer high yields of lactide, a precursor for PLA, supporting a circular economy model tuhh.de.
Emerging areas of application include its use in aqueous biphasic systems (ATPS) for the extraction of biomolecules, such as polyphenols, from food waste, contributing to waste valorization aston.ac.ukmdpi.com. These systems offer a greener alternative to conventional liquid-liquid extraction methods.
Future research will likely focus on:
Developing novel bio-based polymers and composites using ethyl lactate as a solvent or reaction medium.
Exploring its application in advanced manufacturing techniques like 3D printing and electrospinning.
Investigating its role in the design of functional materials with tailored properties.
Expanding its use in sustainable extraction and separation processes for valuable compounds.
Integration of Computational and Experimental Methodologies for Predictive Modeling
Integrating computational and experimental methodologies is crucial for a deeper understanding of ethyl lactate's behavior and for predicting its properties and interactions in various systems. This approach can accelerate the design and optimization of processes and applications involving ethyl lactate.
Computational methods such as Density Functional Theory (DFT), classical molecular dynamics simulations (MD), and Monte Carlo simulations are being used to study the molecular-level structure of ethyl lactate, its hydrogen-bonding ability, and to develop predictive tools for its macroscopic properties researchgate.net. These theoretical studies provide valuable information on intermolecular interactions and their effect on fluid structure and solvent ability .
Experimental measurements of thermophysical properties like density, speed of sound, refractive index, and viscosity of ethyl lactate in binary mixtures are combined with modeling using equations of state (e.g., Peng-Robinson-Stryjek-Vera) and activity coefficient models (e.g., UNIFAC-VISCO, ASOG-VISCO) to understand molecular interactions and predict phase behavior researchgate.netacs.org.
Predictive modeling is also being applied to design and optimize ethyl lactate production processes, such as reactive distillation, by simulating reaction kinetics and evaluating economic and environmental impacts researchgate.netaidic.it.
Future research in this area will likely involve:
Developing more accurate and comprehensive computational models to predict the behavior of ethyl lactate in complex systems and under various conditions.
Utilizing high-throughput experimental techniques to generate data for validating and refining computational models.
Applying integrated computational and experimental approaches to design novel catalysts, solvents, and materials involving ethyl lactate.
Table 2: Examples of Computational and Experimental Studies on Ethyl Lactate
| Methodology Combination | Focus Area | Key Findings/Applications | Reference |
| DFT, MD, Monte Carlo simulations | Molecular structure and properties | Analysis of hydrogen bonding, prediction of macroscopic properties and phase equilibria. | researchgate.net |
| Experimental measurements & EoS/Activity coefficient models | Thermophysical properties of binary mixtures | Understanding molecular interactions, prediction of phase behavior. | researchgate.netacs.org |
| Kinetic studies & Process simulation | Reactive distillation for production | Optimization of reaction conditions and process design for enhanced efficiency and yield. | researchgate.netaidic.it |
| DFT & Experimental measurements | Thermophysical properties of binary mixtures | Studying molecular interactions and validating computational predictions. | acs.org |
Investigation of its Role in Complex Biological Systems (Non-human models)
While the article strictly excludes human dosage and safety information, research into ethyl lactate's role and effects in non-human biological systems is an emerging area. This can include studies on its biodegradation in the environment and its interactions with various organisms in ecological contexts.
Ethyl lactate is known to be readily biodegradable, breaking down into water and carbon dioxide researchgate.net. Studies on its biodegradation pathways and rates in different environments are important for assessing its environmental impact and confirming its sustainability as a solvent.
Research may also explore the effects of ethyl lactate on microorganisms in various ecosystems, particularly in the context of bioremediation or the production of bio-based chemicals. Its role as a metabolite in certain natural systems, such as plants, is also documented nih.gov.
Furthermore, investigations into its potential as an ecological extraction agent for soil decontamination highlight its interaction with biological components in soil mdpi.com.
Future research in this area will likely focus on:
Detailed studies on the biodegradation of ethyl lactate in diverse environmental matrices.
Investigating its impact on microbial communities and enzyme activity in various ecosystems.
Exploring its potential use in environmentally friendly pest control or as a signaling molecule in non-human organisms.
Understanding its metabolic pathways and roles in plants and other non-human biological entities.
Q & A
Q. What laboratory methods are recommended for synthesizing high-purity ethyl lactate?
Ethyl lactate is typically synthesized via acid-catalyzed esterification of lactic acid with ethanol. Key steps include:
- Refluxing lactic acid and ethanol with a catalyst (e.g., sulfuric acid) at 60–80°C for 6–8 hours.
- Monitoring reaction progress using FTIR (C=O ester peak at ~1750 cm⁻¹) or ¹H NMR (characteristic triplet for ethyl group at δ 1.2–1.3 ppm and quartet at δ 4.1–4.2 ppm) .
- Purification via vacuum distillation (boiling point: 154°C) or fractional crystallization.
Table 1: Key Spectral Data for Ethyl Lactate
| Technique | Characteristic Signal | Reference |
|---|---|---|
| FTIR | 1750 cm⁻¹ (ester C=O stretch) | |
| ¹H NMR | δ 1.2–1.3 ppm (CH₃), δ 4.1–4.2 ppm (CH₂O) |
Q. How can researchers accurately determine ethyl lactate’s solubility in aqueous and organic systems?
Use shake-flask or cloud-point titration methods:
- Measure miscibility thresholds in binary solvent systems (e.g., water/ethanol) at 25°C.
- Validate results with HPLC (retention time: ~3.2 min, C18 column) or GC-MS (m/z 118 for molecular ion) .
- Ethyl lactate’s hydrophilicity (log P = -0.72) makes it miscible with polar solvents but immiscible with alkanes.
Advanced Research Questions
Q. How do computational methods like DFT and molecular dynamics (MD) elucidate ethyl lactate’s solvent behavior?
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311++G** to analyze intramolecular interactions (e.g., dihedral angles, H-bonding). Frequency scaling (factor 0.96) validates vibrational modes .
- MD Simulations (OPLS-AA): Calculate radial distribution functions (g(r)) to study intermolecular H-bonding (e.g., O7–H8 distance: 1.85 Å in polar solvents). Activation volumes (V#) derived from viscosity data (Fig. 9) link structure to transport properties .
Table 2: Thermodynamic Properties from MD Simulations
| Property | Value (298 K, 0.1 MPa) | Method | Reference |
|---|---|---|---|
| Density (ρ) | 1.03 g/cm³ | OPLS-AA | |
| Self-diffusion (D) | 1.2 × 10⁻⁹ m²/s | Einstein Eq. |
Q. What methodologies resolve contradictions in reported Henry’s Law constants (k°H) for ethyl lactate?
Discrepancies arise from measurement techniques (e.g., static vs. dynamic gas stripping). To address:
Q. How do hydrogen-bonding networks influence ethyl lactate’s thermodynamic stability?
- AIM/NBO Analysis: Identifies H-bond critical points (electron density: 0.02–0.04 a.u.) and charge transfer (E(2) = 8–12 kcal/mol) between hydroxyl and carbonyl groups.
- Cyclic Oligomer Stability: Dimers (ΔG = -4.2 kcal/mol) and trimers dominate in low-dielectric media, increasing viscosity (η = 3.2 cP at 298 K) .
Methodological Best Practices
Q. How should researchers address ethical and reproducibility concerns in ethyl lactate studies?
- Document synthetic protocols with CAS registry numbers (ethyl lactate: 97-64-3) and reagent purities.
- Adhere to IUPAC guidelines for nomenclature and spectral data reporting .
- Disclose MD simulation parameters (e.g., cutoff radii, equilibration time) to enable replication .
Q. What strategies mitigate limitations in dynamic viscosity measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
